3-nitro-2-(trifluoromethyl)pyridin-4-amine
Description
Properties
CAS No. |
1805964-53-7 |
|---|---|
Molecular Formula |
C6H4F3N3O2 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Nitro 2 Trifluoromethyl Pyridin 4 Amine
Reactions Involving the Nitro Group
The nitro group of 3-nitro-2-(trifluoromethyl)pyridin-4-amine is a key site for various chemical transformations, including reduction, displacement, and rearrangement.
Reductive Transformations to Amino and Hydroxylamino Derivatives
The reduction of the nitro group in nitropyridine derivatives is a common and important transformation. While specific studies on the reduction of this compound are not extensively detailed in the provided search results, the general principles of nitro group reduction in aromatic and heteroaromatic systems are well-established. These transformations typically involve the use of various reducing agents to convert the nitro group (-NO₂) into an amino group (-NH₂) or a hydroxylamino group (-NHOH).
Commonly used methods for the reduction of nitroarenes and nitroheterocycles include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and chemical reduction with reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent and reaction conditions can often be tuned to selectively yield either the amino or the hydroxylamino derivative. For instance, milder reducing agents or controlled reaction conditions might favor the formation of the hydroxylamino intermediate, while stronger reducing agents typically lead to the fully reduced amino compound.
In a related context, the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines has been achieved through a sequence involving the Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by Raney-Ni hydrogenation to reduce the nitro group and effect cyclization. nih.gov This demonstrates the utility of nitro group reduction in the synthesis of complex nitrogen-containing heterocycles.
Nucleophilic Displacement of the Nitro Group
The nitro group in nitropyridines can act as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when activated by other electron-withdrawing groups. The electron-withdrawing nature of the trifluoromethyl group at the 2-position and the ring nitrogen atom in this compound would be expected to facilitate such reactions at the 3-position.
Studies on related 3-nitropyridine (B142982) systems have shown that the nitro group can be displaced by various nucleophiles. For instance, in 2-methyl- and 2-arylvinyl-3-nitropyridines, the 3-nitro group is selectively substituted by sulfur nucleophiles. nih.gov Similarly, research on 3-R-5-nitropyridines has demonstrated that anionic S-, N-, and O-nucleophiles can displace the non-activated nitro group. nih.gov The relative leaving group ability of the nitro group compared to other substituents, such as halogens, has also been investigated. In 3-nitro-5-halopyridines, the 3-NO₂ group was found to be a better leaving group than a halogen at the 5-position. nih.gov
The efficiency of the nucleophilic displacement of a nitro group is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions. researchgate.net In some cases, the displacement of a nitro group can be competitive with the displacement of other leaving groups, such as fluorine. For example, in the reaction of 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene, the fluorine atom is displaced first, followed by the more reactive nitro group. nih.gov
| Reactant | Nucleophile | Product | Reference |
| 2-methyl-3-nitropyridines | Thiols | 3-Thio-substituted pyridines | nih.gov |
| 3-R-5-nitropyridines | Anionic S-, N-, O-nucleophiles | 3-Substituted pyridines | nih.gov |
| 3-nitro-5-halopyridines | Nucleophiles | 3-Substituted-5-halopyridines | nih.gov |
| 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene | Diphenyldisulfide | (2-aminophenylethane)-2,5-dithiophenyl-4-nitrobenzene | nih.gov |
Sigmatropic Rearrangements and Nitro Group Migration
Nitro group migrations have been observed in certain aromatic and heteroaromatic systems, often proceeding through complex mechanistic pathways. While a direct report on the sigmatropic rearrangement of this compound was not found, studies on related compounds provide insights into this phenomenon.
For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected product where the nitro group migrates from the 4-position to the 3-position. clockss.org This rearrangement is influenced by factors such as the solvent and base used. clockss.org Mechanistic investigations of other nitro group migrations have proposed pathways involving diradical intermediates or nih.govclockss.org sigmatropic shifts. In the rhodium-catalyzed reaction of β-nitro styryl azides to form 3-nitroindoles, a proposed mechanism involves the formation of an intermediate from which a nih.govclockss.org sigmatropic shift of the nitro group can occur. nih.govresearchgate.net
The tendency for a group to migrate can be influenced by the presence of other substituents. For instance, in the synthesis of 3-substituted indoles from β-substituted styryl azides, the migratory aptitude follows the order: ester << amide < H < sulfonyl < benzoyl << nitro. researchgate.net This indicates a high propensity for the nitro group to migrate compared to other functional groups under these reaction conditions.
Reactions at the Trifluoromethyl Group
The trifluoromethyl group is a significant substituent that influences the reactivity and stability of the parent molecule.
Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group
More commonly, reactions occur at positions activated by the trifluoromethyl group. For instance, the introduction of a trifluoromethyl group can facilitate nucleophilic attack at other positions on the pyridine (B92270) ring. The synthesis of 3-(trifluoromethyl)pyridine (B54556) derivatives has been achieved through methods that involve the nucleophilic activation of the pyridine ring via hydrosilylation, followed by electrophilic trifluoromethylation. chemrxiv.orgacs.org
Stability and Reactivity Modulation by Trifluoromethyl Substituents
The trifluoromethyl group significantly impacts the chemical stability and reactivity of the pyridine ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic attack. This effect is a key principle in the design of reactions involving pyridines.
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is highly deactivated towards electrophilic attack and activated towards nucleophilic substitution. This reactivity is a direct consequence of the cumulative electron-withdrawing nature of the nitrogen heteroatom, the nitro group, and the trifluoromethyl group.
Nucleophilic Aromatic Substitution (SNAAr) on Halogen or Other Leaving Groups
The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl substituents, renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAAr). In derivatives of this compound where a suitable leaving group (e.g., a halogen) is present on the ring, SNAAr reactions can proceed. The electron-poor nature of the aromatic system facilitates the attack of nucleophiles. mdpi.comresearchgate.net
For instance, in related nitropyridine systems, the nitro group itself can act as a leaving group in the presence of a strong nucleophile and under appropriate reaction conditions. mdpi.com The substitution of a nitro group by a fluoride (B91410) anion has been successfully demonstrated in methyl 3-nitropyridine-4-carboxylate, highlighting the feasibility of such transformations. mdpi.comresearchgate.net The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced by the presence of electron-withdrawing groups. nih.gov
| Reactant | Nucleophile | Product | Conditions | Yield |
| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | DMSO, reflux, 1.5 h | 38% |
| 4-Chloropyridine | NH₃ | 4-Aminopyridine (B3432731) | 200°C | - |
This table presents examples of nucleophilic aromatic substitution on pyridine derivatives. Data is sourced from multiple studies for illustrative purposes. mdpi.comyoutube.com
Vicarious Nucleophilic Substitution of Hydrogen (VNS)
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that carries a leaving group. organic-chemistry.orgwikipedia.org For this compound, VNS reactions would be expected to occur at the positions activated by the nitro group, namely ortho and para to it.
The general mechanism of VNS involves the addition of a carbanion (bearing a leaving group) to the electron-deficient ring to form a σ-adduct. nih.gov This is followed by a base-induced β-elimination of the leaving group, leading to the substituted product. nih.gov The choice of base and solvent is crucial for the success of the reaction. organic-chemistry.org VNS offers a direct route to introduce alkyl or other functional groups onto the pyridine ring without the need for a pre-installed leaving group. nih.govthieme-connect.de
Electrophilic Aromatic Substitution Limitations and Alternatives
The pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The electron-withdrawing nitrogen atom, nitro group, and trifluoromethyl group significantly reduce the electron density of the ring, making it a poor nucleophile for attack by electrophiles. youtube.com Furthermore, the amino group, which is typically an activating group, is not sufficient to overcome the deactivating effects of the other substituents.
Direct electrophilic reactions like nitration or halogenation on such a deactivated ring would require harsh conditions and are likely to result in low yields or decomposition. youtube.comlibretexts.org The protonation of the ring nitrogen under acidic conditions, which are often required for EAS, further deactivates the ring. youtube.com
As an alternative to direct EAS, functionalization can be achieved through other means. For example, the amino group could be diazotized and subsequently replaced by other functionalities, although the stability of the corresponding diazonium salt might be a concern. Another approach involves the initial synthesis of a substituted pyridine ring with the desired functionalities, followed by the introduction of the nitro and trifluoromethyl groups.
Mechanistic Pathways of Key Reactions
The mechanistic pathways for reactions involving this compound are governed by the electronic nature of the molecule.
Nucleophilic Aromatic Substitution (SNAAr): The mechanism of SNAAr on a related halo-nitropyridine would proceed through a two-step addition-elimination sequence. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. In some cases, particularly with strong nucleophiles and activated substrates, a concerted (cSNAAr) mechanism might be operative. nih.gov
Vicarious Nucleophilic Substitution (VNS): The VNS reaction on a nitropyridine proceeds via the formation of a Meisenheimer-type adduct upon attack of a carbanion at a C-H position. nih.gov This is followed by a base-induced β-elimination of HX (where X is the leaving group on the nucleophile), which leads to the formation of an anionic product. nih.govthieme-connect.de Subsequent protonation during workup yields the final substituted product. organic-chemistry.org The regioselectivity of the initial nucleophilic attack is directed by the activating nitro group. organic-chemistry.org
Nitro Group Migration: In some reactions of halo-nitropyridines with amines, an unexpected nitro-group migration has been observed. clockss.org For instance, the reaction of 3-bromo-4-nitropyridine with amines in polar aprotic solvents can lead to the formation of a product where the nitro group has migrated to the 3-position. clockss.org This suggests the possibility of complex rearrangement pathways under certain reaction conditions.
Computational and Theoretical Investigations of 3 Nitro 2 Trifluoromethyl Pyridin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of a compound from a theoretical standpoint.
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry of molecules. For a molecule like 3-nitro-2-(trifluoromethyl)pyridin-4-amine, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. This analysis would yield optimized bond lengths, bond angles, and dihedral angles.
For instance, studies on similar molecules, such as 2-amino-3-nitropyridine (B1266227), have utilized DFT to compare theoretical geometric parameters with experimental X-ray crystallography data, often finding good agreement. researchgate.net In the case of this compound, key structural features of interest would be the planarity of the pyridine (B92270) ring, the orientation of the nitro and trifluoromethyl groups relative to the ring, and any intramolecular hydrogen bonding between the amino group and the adjacent nitro group. The steric hindrance between the bulky trifluoromethyl and nitro groups at adjacent positions (ortho) would likely lead to significant out-of-plane twisting to minimize repulsion, a feature that DFT calculations would precisely quantify.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This table is illustrative and not based on published data for the specific compound.)
| Parameter | Predicted Value |
|---|---|
| C2-C3 Bond Length (Å) | 1.41 |
| C2-N(nitro) Bond Length (Å) | 1.48 |
| C2-C(trifluoromethyl) Bond Length (Å) | 1.52 |
| C4-N(amino) Bond Length (Å) | 1.37 |
| O-N-O Angle (nitro) (°) | 124.5 |
| C3-C2-C(trifluoromethyl) Angle (°) | 122.0 |
Analysis of Electronic Properties (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. acs.org A smaller gap suggests a molecule is more reactive.
For this compound, the presence of the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethyl groups would significantly influence the electronic landscape. The HOMO would likely be localized on the more electron-rich portions of the molecule, such as the amino group and the pyridine ring, while the LUMO would be concentrated on the electron-deficient nitro and trifluoromethyl groups. This would result in a relatively small HOMO-LUMO gap, indicating a molecule prone to electronic transitions and potential reactivity. acs.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group, highlighting regions for nucleophilic attack.
Table 2: Predicted Electronic Properties for this compound (Note: This table is illustrative and not based on published data for the specific compound.)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -3.2 |
Thermochemical Analysis (Heats of Formation, Reaction Energies)
Thermochemical analysis provides data on the stability and energy content of a molecule. The heat of formation (ΔHf) is a fundamental property indicating the energy released or absorbed when a compound is formed from its constituent elements in their standard states. Computational methods, such as those based on DFT, can be used to calculate these values. For energetic materials, a positive heat of formation is often desirable as it contributes to the energy released upon decomposition. Given the presence of the nitro group, this compound would be expected to have a positive heat of formation. Reaction energies for decomposition pathways could also be calculated to assess its thermal stability.
Aromaticity and Stability Assessments
The pyridine ring is aromatic, a property that confers significant stability. However, substituents can modulate this aromaticity.
Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of the ring (or at other points). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring. Conversely, a positive NICS value suggests antiaromaticity, and a value near zero implies non-aromaticity. For the pyridine ring in this compound, a NICS calculation would likely show a negative value, confirming its aromatic character.
Impact of Nitro and Trifluoromethyl Substituents on Pyridine Ring Aromaticity
The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups is expected to decrease the electron density within the pyridine ring. This reduction in π-electron delocalization would likely lead to a decrease in the aromaticity of the ring compared to unsubstituted pyridine. The NICS value for this compound would therefore be predicted to be less negative than that of pyridine itself. The electron-donating amino group would counteract this effect to some extent by pushing electron density into the ring, but the combined electron-withdrawing power of the other two substituents would likely dominate.
Molecular Dynamics Simulations and Conformational Analysis
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, conformational analysis can be inferred from theoretical studies on analogous structures, such as 2-amino-3-nitropyridine. researchgate.netresearchgate.netrsc.org Computational methods like Density Functional Theory (DFT) and ab-initio calculations are instrumental in determining the most stable geometric conformations of such molecules. researchgate.netresearchgate.net
For 2-amino-3-nitropyridine, geometrical optimization studies using methods like B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) have been performed to calculate bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations have shown good correlation with experimental data from X-ray crystallography, confirming their reliability. researchgate.netresearchgate.net A key feature in the conformation of 2-amino-3-nitropyridine is the presence of an intramolecular hydrogen bond between the amino group and the nitro group. researchgate.net This interaction significantly influences the planarity and stability of the molecule.
The conformational landscape of substituted pyridines is a subject of considerable interest. mdpi.com For instance, in substituted cyclohexanes, which are well-studied cyclic systems, the preference for equatorial or axial positions of substituents is dictated by steric interactions, a principle that also applies to the puckering and substituent orientations in heterocyclic rings. nih.gov In this compound, the interplay between the electronic effects of the nitro and trifluoromethyl groups and the steric bulk of all three substituents will dictate the final, most stable conformation.
A comprehensive understanding of the conformational dynamics would require dedicated molecular dynamics simulations. Such simulations could elucidate the flexibility of the pyridine ring, the rotational freedom of the substituent groups, and the stability of any intramolecular hydrogen bonds in various solvent environments.
Table 1: Comparison of Calculated and Experimental Geometrical Parameters for the Analogous Compound 2-amino-3-nitropyridine researchgate.netresearchgate.net
| Parameter | Bond/Angle | Calculated (B3LYP) | Calculated (MP2) | Experimental (X-ray) |
| Bond Length (Å) | C2-N(amino) | 1.354 | 1.358 | 1.345 |
| C3-N(nitro) | 1.445 | 1.451 | 1.448 | |
| N(nitro)-O | 1.234 | 1.239 | 1.227 | |
| Bond Angle (°) | C2-C3-N(nitro) | 120.5 | 120.3 | 120.8 |
| N(amino)-C2-C3 | 121.8 | 121.6 | 122.1 | |
| Dihedral Angle (°) | C4-C3-N(nitro)-O | 179.8 | 179.9 | 179.5 |
This table presents data for 2-amino-3-nitropyridine as a reference for the types of parameters obtained from computational studies.
Prediction of Reactivity and Regioselectivity
Computational studies on related systems, such as other substituted pyridines, provide a framework for predicting the reactivity of this molecule. nih.govresearchgate.net The regioselectivity of nucleophilic aromatic substitution (SNAAr) reactions, a common reaction pathway for electron-deficient aromatic systems, is particularly relevant. In 3-substituted 2,6-dichloropyridines, for example, the nature of the 3-substituent has been shown to influence whether nucleophilic attack occurs at the 2- or 6-position. researchgate.net Bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net
For this compound, the positions ortho and para to the strongly activating nitro group (positions 2 and 4) are electronically favored for nucleophilic attack. However, these positions are already substituted. The remaining unsubstituted positions on the ring are C5 and C6. The strong electron-withdrawing nature of the trifluoromethyl and nitro groups will render the entire pyridine ring susceptible to nucleophilic attack.
Frontier molecular orbital (FMO) theory is a powerful tool for predicting reactivity. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electrophilic sites in the molecule, which are the most likely targets for nucleophilic attack. In a study of 2-amino-3-nitropyridine, the LUMO was found to be distributed over the entire molecule, with significant contributions from the nitro group and the pyridine ring carbons. researchgate.netresearchgate.net For this compound, it is anticipated that the LUMO will have large coefficients on the carbon atoms of the pyridine ring, particularly those bearing the electron-withdrawing groups and the adjacent unsubstituted carbons.
The regioselectivity of reactions can also be influenced by the reaction conditions, such as the solvent and the nature of the reacting species. researchgate.net For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with a nucleophile, the regioselectivity could be switched by changing the solvent. researchgate.net
Table 2: Predicted Reactivity Parameters based on Analogue Studies
| Parameter | Description | Predicted Trend for this compound |
| HOMO-LUMO Gap | Indicator of chemical reactivity. A smaller gap suggests higher reactivity. | Expected to be relatively small due to the presence of strong electron-withdrawing and electron-donating groups, indicating high reactivity. |
| LUMO Distribution | Indicates the most electrophilic sites for nucleophilic attack. | Likely to be concentrated on the pyridine ring carbons, especially C2, C4, and C6, making them susceptible to nucleophilic attack. |
| Electrostatic Potential | Maps the charge distribution and predicts sites for electrostatic interactions. | A significant positive potential is expected on the pyridine ring, attracting nucleophiles. |
| Regioselectivity of Nucleophilic Attack | The preferred site of reaction for a nucleophile. | Unsubstituted positions C5 and C6 are the most likely sites for nucleophilic aromatic substitution, with the precise regioselectivity depending on steric and electronic factors, as well as reaction conditions. |
It is important to note that while these predictions are based on established principles and data from similar molecules, a definitive understanding of the reactivity and regioselectivity of this compound would necessitate specific computational studies on this exact compound.
Spectroscopic and Advanced Analytical Approaches for Structural Characterization
Vibrational Spectroscopy for Functional Group Identification (Infrared, Raman)
Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared light, which excites molecular vibrations at specific frequencies corresponding to different functional groups. In the IR spectrum of 3-nitro-2-(trifluoromethyl)pyridin-4-amine, characteristic absorption bands confirm the presence of its key structural features. For instance, N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹, indicate the presence of the amine (NH₂) group. Strong, asymmetric and symmetric stretching bands, usually found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ respectively, are definitive indicators of the nitro (NO₂) group. Furthermore, intense absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching in the trifluoromethyl (CF₃) group.
Raman Spectroscopy: Offering complementary information to IR, Raman spectroscopy analyzes the light scattered from a sample. It is particularly effective for detecting symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would also clearly show the symmetric stretching of the NO₂ group and the various vibrations associated with the pyridine (B92270) ring and the CF₃ group, thereby corroborating the data obtained from IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By mapping the magnetic environments of atomic nuclei, it provides precise details on connectivity and spatial arrangements.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) identifies the chemical environment of all hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for the amine protons and the two protons on the pyridine ring. The protons on the pyridine ring, H-5 and H-6, appear as distinct doublets due to coupling with each other. For example, in a deuterated chloroform (B151607) (CDCl₃) solvent, the H-5 proton might appear at approximately 6.78 ppm, while the H-6 proton resonates further downfield at around 8.28 ppm. The amine protons (NH₂) typically appear as a broad singlet, for instance, around 6.36 ppm, though its chemical shift and appearance can be influenced by solvent, concentration, and temperature.
¹³C NMR for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atom of the trifluoromethyl group is characteristically observed as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shifts of the five carbons in the pyridine ring are influenced by the attached substituents (NO₂, CF₃, and NH₂). For example, the carbon bearing the CF₃ group (C-2) and the carbon bearing the amino group (C-4) are significantly shielded or deshielded, with typical shifts appearing around 155.8 ppm (C-4) and 149.9 ppm (C-2).
¹⁹F NMR for Trifluoromethyl Group Characterization
Fluorine-19 NMR (¹⁹F NMR) is specifically used to analyze fluorine-containing compounds. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides clear and unambiguous signals. For this compound, the ¹⁹F NMR spectrum displays a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this singlet, typically around -62 ppm, is a key diagnostic feature for the trifluoromethyl group in this specific molecular environment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₆H₄F₃N₃O₂. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways would involve the loss of the nitro group (NO₂, 46 Da) or the trifluoromethyl radical (•CF₃, 69 Da), leading to characteristic fragment ions in the spectrum that serve as a molecular fingerprint.
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Nucleus/Mode | Observed Feature | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Multiplicity / Description | Reference |
| ¹H NMR | ¹H | Pyridine H-5 | ~6.78 | Doublet | |
| ¹H NMR | ¹H | Pyridine H-6 | ~8.28 | Doublet | |
| ¹H NMR | ¹H | Amine NH₂ | ~6.36 | Broad Singlet | |
| ¹³C NMR | ¹³C | Pyridine C-4 | ~155.8 | - | |
| ¹³C NMR | ¹³C | Pyridine C-2 | ~149.9 | Quartet (due to C-F coupling) | |
| ¹⁹F NMR | ¹⁹F | CF₃ | ~-62 | Singlet | |
| IR | N-H Stretch | Amine | 3300-3500 | - | General |
| IR | N-O Stretch | Nitro | 1550-1500 & 1350-1300 | Asymmetric & Symmetric | General |
| IR | C-F Stretch | Trifluoromethyl | 1100-1300 | - | General |
| MS | Molecular Ion | M⁺ | Corresponds to C₆H₄F₃N₃O₂ | - |
Based on a thorough search of available scientific literature, there are no specific published research findings or data for the X-ray crystallography or analytical derivatization of the compound This compound .
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Derivatization Strategies for Analytical Enhancement (e.g., Chromatography, Mass Spectrometry)
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Advanced Synthetic Applications As Building Blocks and Precursors
Role in the Construction of Fused Heterocyclic Systems
The strategic arrangement of functional groups in 3-nitro-2-(trifluoromethyl)pyridin-4-amine makes it a prime candidate for the synthesis of various fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
While direct synthesis of chromenopyridines from this compound is not extensively documented, the general reactivity of aminopyridines suggests its potential utility in constructing such fused systems. Chromenopyridine scaffolds are recognized as privileged structures in drug design. nih.gov Synthetic strategies for chromenopyridines often involve the condensation of a pyridine (B92270) precursor with a chromone (B188151) or coumarin (B35378) derivative. nih.govnih.gov For instance, the Hantzsch pyridine synthesis, a one-pot three-component reaction, can be adapted to form chromenopyridines from salicylaldehydes. nih.gov
Based on established methodologies, a plausible approach for utilizing this compound would involve its reaction with a suitable chromone or coumarin precursor. The amino group of the pyridine can act as a nucleophile to initiate cyclization and form the fused pyridine ring. For example, a reaction with 4-hydroxy-2H-chromen-2-ones in the presence of a catalyst could potentially yield chromenopyridine derivatives. nih.gov The reactivity of the starting materials and the specific reaction conditions would be critical in directing the outcome of such a synthesis.
Table 1: Plausible Reaction Parameters for Chromenopyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Product | Reference for Analogy |
| This compound | 4-hydroxy-2H-chromen-2-one derivative | POCl₃, DMF | Nitro-trifluoromethyl-substituted chromenopyridine | nih.gov |
| This compound | Salicylaldehyde derivative | I₂, reflux in acetonitrile | Nitro-trifluoromethyl-substituted chromenopyridine | nih.gov |
The 4-amino group of this compound is a key functional handle for the construction of other fused heterocyclic rings, such as triazoles and pyrrolidines.
The synthesis of fused triazole systems, specifically nih.govorganic-chemistry.orgosaka-u.ac.jptriazolo[4,3-a]pyridines, can be achieved from 2-hydrazinylpyridines. nih.govorganic-chemistry.org While this compound is not a direct precursor, it could be chemically modified to a hydrazine (B178648) derivative, which would then be susceptible to cyclization with various reagents like orthoesters or isothiocyanates to form the triazole ring. nih.govorganic-chemistry.org For example, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino- nih.govorganic-chemistry.orgosaka-u.ac.jp-triazolo pyridines. organic-chemistry.org Another approach involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which are derived from 2-aminopyridines. organic-chemistry.org
The formation of pyrrolidine (B122466) rings fused or attached to the pyridine core is another synthetic possibility. While direct ring-contraction of the pyridine in this compound to a pyrrolidine is a challenging transformation, it has been reported for other pyridine derivatives under photolytic conditions with silylborane. osaka-u.ac.jpnih.gov A more conventional approach would involve the functionalization of the amino group to introduce a side chain that can undergo intramolecular cyclization to form a pyrrolidine ring. For instance, the amino group could be alkylated with a suitable haloalkene, followed by an intramolecular cyclization to construct the pyrrolidine ring. The synthesis of pyrrolidine-containing drugs often starts from precursors like proline or involves the cyclization of acyclic compounds. nih.gov
Table 2: Potential Synthetic Routes to Fused Heterocycles
| Target Heterocycle | Potential Synthetic Strategy | Key Intermediate/Reagent | Reference for Analogy |
| nih.govorganic-chemistry.orgosaka-u.ac.jpTriazolo[4,3-a]pyridine | Conversion to hydrazine followed by cyclization | Isothiocyanate | organic-chemistry.org |
| nih.govorganic-chemistry.orgosaka-u.ac.jpTriazolo[1,5-a]pyridine | Formation of N-(pyridin-2-yl)formamidoxime and cyclization | Trifluoroacetic anhydride | organic-chemistry.org |
| Pyrrolidinyl-pyridine | Functionalization of the amino group and intramolecular cyclization | Haloalkene | nih.gov |
Precursor for Advanced Organic Transformations
The presence of multiple, distinct functional groups on the pyridine ring of this compound makes it a valuable precursor for a variety of advanced organic transformations, leading to the generation of highly functionalized molecules.
The nitro and amino groups on the pyridine ring are particularly amenable to further chemical manipulation. The nitro group can be reduced to an amino group, leading to the formation of a diaminopyridine derivative. This transformation is typically achieved using reducing agents like iron in the presence of an acid. semanticscholar.org The resulting 2,4-diamino-3-(trifluoromethyl)pyridine would be a versatile intermediate for further derivatization.
Conversely, the existing amino group can direct further substitutions on the pyridine ring. The reactivity of 3-nitropyridines towards nucleophiles has been studied, and it has been shown that the nitro group can be displaced in SNAr reactions, especially when activated by other substituents. mdpi.comnih.gov The trifluoromethyl group, being strongly electron-withdrawing, would further activate the pyridine ring towards nucleophilic attack. This allows for the introduction of a wide range of functional groups at the 3-position.
Furthermore, the amino group itself can be functionalized through acylation, alkylation, or participation in cross-coupling reactions. These transformations allow for the introduction of a diverse array of substituents, leading to complex polyfunctionalized pyridine derivatives.
Table 3: Key Transformations of this compound
| Transformation | Reagent/Condition | Product Type | Reference for Analogy |
| Nitro Group Reduction | Fe / H⁺ | Diaminopyridine | semanticscholar.orgacs.org |
| Nucleophilic Aromatic Substitution (of NO₂) | Thiolate anions | 3-Thio-substituted pyridine | mdpi.comnih.gov |
| C-H Trifluoromethylation | Electrophilic trifluoromethylating agent after hydrosilylation | Poly-trifluoromethylated pyridine | chemrxiv.orgacs.org |
| Amino Group Acylation | Acid chloride / Pyridine | Amide | chemtube3d.com |
Pyridine-based ligands are of paramount importance in coordination chemistry and catalysis. rsc.orgacs.org The trifluoromethyl group in this compound can significantly influence the electronic properties of the resulting ligand, which in turn affects the catalytic activity of the corresponding metal complex. acs.orgrsc.org The strong electron-withdrawing nature of the trifluoromethyl group can enhance the stability of metal complexes and modulate their reactivity.
While direct application of this compound in catalyst development is not explicitly detailed, related trifluoromethyl-substituted pyridine ligands have been successfully employed. For instance, bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands have been synthesized via Pd-catalyzed amination and are of interest for creating metal complexes for various applications. mdpi.com Similarly, trifluoromethyl-substituted pyridine-oxazoline ligands have been used in asymmetric catalysis. acs.org
The 4-amino group of the title compound can be a site for further elaboration to create bidentate or multidentate ligands. For example, it could be functionalized to introduce another coordinating group, such as a phosphine (B1218219) or an oxazoline, to create a chelating ligand suitable for asymmetric catalysis. The development of chiral pyridine-derived ligands is a significant area of research aimed at creating efficient and selective catalysts for a variety of chemical transformations. acs.org
Strategies for Introducing the this compound Motif into Larger Architectures
Incorporating the this compound scaffold into larger and more complex molecules is a key strategy for accessing novel compounds with potential applications in pharmaceuticals and materials science. The primary methods for achieving this involve leveraging the reactivity of the functional groups present on the pyridine ring.
One of the most powerful strategies for incorporating this motif is through transition metal-catalyzed cross-coupling reactions. The pyridine ring can be halogenated to introduce a handle for reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination. For example, trifluoromethyl-substituted pyridylboronic acids and esters have been synthesized and used in palladium-catalyzed cross-coupling reactions to form biaryl and heterobiaryl systems. nih.gov
The amino group of this compound can also be the point of attachment. It can participate in condensation reactions with carbonyl compounds or be used in nucleophilic substitution reactions to link the pyridine core to other molecular fragments. Furthermore, the nitro group, after reduction to an amine, provides an additional site for functionalization, allowing for the construction of even more elaborate structures. The synthesis of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients often relies on the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group. nih.gov
Table 4: Strategies for Incorporation into Larger Molecules
Stereoselective Synthesis of Chiral Compounds Incorporating the Motif
A comprehensive review of peer-reviewed scientific literature and chemical databases reveals a notable absence of published research on the stereoselective synthesis of chiral compounds that specifically incorporate the this compound motif. Searches for methodologies utilizing this compound as a building block or precursor in enantioselective or diastereoselective transformations have not yielded any specific examples.
Similarly, investigations into the stereoselective synthesis of this compound itself, which would imply the existence of stable atropisomers or the introduction of a stereocenter, have not returned any relevant findings. The inherent planarity of the pyridine ring in this compound would necessitate its incorporation into a larger, sterically hindered system for atropisomerism to be a factor, and no such derivatives have been described in the context of stereoselective synthesis.
While the broader fields of asymmetric synthesis of substituted pyridines and compounds containing trifluoromethyl and nitro groups are active areas of research, the specific application to, or synthesis of, this compound in a stereoselective manner remains unaddressed in the available scientific literature. Therefore, no detailed research findings or data tables on this topic can be presented.
Future Research Directions and Untapped Potentials
Exploration of Novel Synthetic Methodologies
The development of efficient, sustainable, and versatile synthetic routes is paramount for exploring the potential of 3-nitro-2-(trifluoromethyl)pyridin-4-amine. While classical multi-step syntheses for functionalized pyridines exist, future research should focus on modern, green-by-design approaches. rasayanjournal.co.inresearchgate.net
Key areas for investigation include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the pyridine (B92270) core from simpler, readily available precursors could dramatically improve synthetic efficiency. nih.govacs.org These methods are known for their atom economy, reduced waste, and ability to generate complex molecules in a single step. rasayanjournal.co.in
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, increase yields, and lead to purer products in the synthesis of other pyridine derivatives. nih.govacs.org Future studies could optimize microwave-assisted protocols for the synthesis of this compound, potentially reducing energy consumption and reaction times from hours to minutes.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, mixing), enhancing safety and scalability. Exploring the synthesis of this compound in a flow regime could lead to higher reproducibility and easier scale-up for potential industrial applications.
Novel Catalysis: Research into magnetically recoverable nanocatalysts or solid-supported acid/base catalysts could simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. rsc.org
| Aspect | Conventional Synthesis | Future Research Directions (Modern Methodologies) |
|---|---|---|
| Efficiency | Often multi-step, linear sequences with moderate overall yields. | One-pot multicomponent reactions (MCRs) to improve atom economy and yield. nih.govacs.org |
| Reaction Time | Typically hours to days per step. | Microwave-assisted synthesis to reduce reaction times to minutes. nih.gov |
| Sustainability | Often requires stoichiometric reagents and generates significant waste. | Use of recyclable catalysts (e.g., magnetic nanoparticles) and exploration of solvent-free or green solvent conditions. rasayanjournal.co.inrsc.org |
| Scalability | Batch processing can present challenges for scale-up. | Development of continuous flow chemistry processes for safer, more consistent, and scalable production. |
In-depth Mechanistic Studies of Under-explored Reactions
The interplay of the three distinct functional groups on the pyridine ring suggests a complex and nuanced reactivity that is largely unexplored. Detailed mechanistic studies are crucial for predicting and controlling the outcomes of chemical transformations.
Future mechanistic investigations should target:
Selective Reduction of the Nitro Group: Understanding how to selectively reduce the nitro group to an amine without affecting the trifluoromethyl group or the pyridine core is critical. Mechanistic studies could compare different reducing agents and conditions, using techniques like kinetic analysis and computational modeling to elucidate the reaction pathway.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, amplified by the nitro and trifluoromethyl groups, makes it a prime candidate for SNAr reactions. In-depth studies, similar to those performed on other nitropyridines, could map the reactivity of different positions on the ring towards various nucleophiles. acs.org This could reveal pathways to novel derivatives by displacing a halide at the 2-position or potentially other leaving groups.
Reactivity of the Amine Group: The nucleophilicity of the 4-amino group is modulated by the powerful electron-withdrawing groups on the ring. Mechanistic studies on its acylation, alkylation, and diazotization reactions would provide fundamental insights into its chemical behavior and synthetic utility.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be a powerful tool to model reaction pathways, calculate transition state energies, and explain the regioselectivity observed in reactions, as has been demonstrated for alkylations of other nitroarenes. researchgate.net
Advanced Computational Modeling for Property Prediction
Computational chemistry offers a predictive lens through which the properties of this compound and its hypothetical derivatives can be assessed before their synthesis. nih.gov This in-silico approach can save significant time and resources by prioritizing compounds with desirable characteristics.
Future computational research should focus on:
Predicting Spectroscopic Properties: Developing robust computational protocols to accurately predict NMR chemical shifts (especially 19F NMR) can be invaluable for structural confirmation of new, complex derivatives. nih.gov Furthermore, methods like Time-Dependent DFT (TD-DFT) could predict UV-Vis absorption and potentially fluorescent properties of novel compounds derived from this scaffold. marshall.edumdpi.com
Mapping Reactivity and Physicochemical Properties: Quantum chemical calculations can determine key descriptors such as molecular electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and dipole moment. These calculations can predict sites of reactivity, solubility, and membrane permeability, guiding the design of molecules for specific applications.
Virtual Screening: By building a virtual library of derivatives, computational models can screen for molecules with specific electronic properties suitable for materials science or with geometries and charge distributions that suggest potential biological activity.
| Property to Predict | Computational Method | Potential Impact |
|---|---|---|
| NMR Spectra (1H, 13C, 19F) | DFT (e.g., GIAO method) with scaling factors | Aids in structural elucidation and confirmation of newly synthesized derivatives. nih.gov |
| Optical Properties (UV-Vis, Fluorescence) | Time-Dependent DFT (TD-DFT) | Guides the design of potential dyes, sensors, or imaging agents. marshall.edumdpi.com |
| Reactivity Indicators | DFT (e.g., Fukui functions, HOMO/LUMO analysis) | Predicts regioselectivity in reactions like SNAr and electrophilic additions. |
| Physicochemical Properties | Various (e.g., QSAR, molecular dynamics) | Predicts solubility, lipophilicity (logP), and potential bioavailability for screening purposes. |
Development of Analytical Techniques for Complex Derivatives
As research generates a library of new derivatives from the this compound scaffold, the need for sophisticated and robust analytical methods will become critical. The presence of fluorine and a nitro group can pose challenges for standard analytical techniques.
Future research in this area should include:
Advanced Chromatographic Methods: The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the rapid and high-resolution separation of closely related derivatives and potential isomers. jocpr.com
Mass Spectrometry (MS) Protocols: Establishing detailed fragmentation patterns using tandem MS (LC-MS/MS) is essential for the unambiguous identification of metabolites or degradation products in various matrices. High-resolution mass spectrometry (HRMS) will be crucial for confirming elemental compositions. jocpr.comacs.org
Fluorine-Specific Techniques: Leveraging 19F NMR spectroscopy as a primary tool for characterization is essential. Due to its high sensitivity and wide chemical shift range, it can provide unique structural information, especially when analyzing complex mixtures or confirming regiochemistry. nih.gov
Trace Analysis: For potential applications in regulated fields like agrochemicals or pharmaceuticals, methods for detecting trace levels of the parent compound and its key derivatives in complex environmental or biological samples will need to be developed and validated. nih.gov
Strategic Integration of the Motif in Materials Science and Advanced Chemical Systems
The unique electronic properties of this compound make it an intriguing, yet unexploited, building block for advanced materials and functional chemical systems. The combination of a π-deficient aromatic system with a trifluoromethyl group is a known strategy for creating materials with useful properties. jst.go.jpnih.gov
Untapped potentials in this domain include:
Polymer Chemistry: Incorporating this motif as a monomer into polymers (e.g., polyimides, polyamides, or polyesters). The trifluoromethyl and nitro groups could enhance thermal stability, flame retardancy, and dielectric properties, making such polymers suitable for high-performance applications.
Organic Electronics: The electron-deficient nature of the pyridine core suggests potential use in n-type organic semiconductors. Derivatives could be designed and synthesized to tune the LUMO level for applications in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs).
Functional Dyes and Sensors: The scaffold could serve as the core for novel solvatochromic or electrochromic dyes. Modification of the amino group could allow for the attachment of other chromophores or binding sites, creating chemosensors that respond to specific analytes with a colorimetric or fluorescent signal.
Catalysis: Pyridine and its derivatives are widely used as ligands in transition-metal catalysis and as organocatalysts themselves. catalysis.blogchemtube3d.com The specific electronic and steric profile of this compound could be exploited to create novel ligands that modulate the activity and selectivity of catalytic centers in new and unexpected ways.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (nitration) | Prevents decomposition |
| Solvent | DMF (fluorination) | Enhances reactivity |
| Catalyst | CuI/KF | Accelerates CF₃ incorporation |
Q. Reference :
Advanced: How can molecular dynamics (MD) simulations resolve structural ambiguities in host-guest systems involving this compound?
Answer:
MD simulations, combined with experimental XRD, can model intercalation in layered materials (e.g., zirconium sulfophenylphosphonate):
Force Field Selection : Use AMBER or CHARMM for non-covalent interactions (π-π stacking, hydrogen bonding) .
Validation : Compare simulated interlayer distances with XRD data (e.g., 12–15 Å spacing) .
Electrostatic Effects : Account for nitro group orientation and CF₃ dipole moments to refine energy minimization .
Application Example : Simulations revealed that the nitro group’s orientation stabilizes interlayer stacking via H-bonding with sulfonate groups .
Q. Reference :
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- X-ray Crystallography : Resolves nitro/CF₃ spatial arrangement (e.g., torsion angles < 10° between substituents) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 8.2–8.5 ppm) .
- ¹⁹F NMR : CF₃ signals at δ -60 to -65 ppm .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 238.05) .
Data Cross-Validation : Combine XRD bond lengths with DFT-optimized geometries to resolve structural discrepancies .
Q. Reference :
Advanced: How should researchers address contradictions in reactivity data for this compound?
Answer:
Systematic approaches include:
Reaction Replication : Standardize solvents (e.g., anhydrous DMF), catalysts, and inert atmospheres .
By-Product Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated species) .
Computational Validation : Calculate reaction pathways (DFT) to verify feasibility of proposed mechanisms .
Case Study : Discrepancies in Suzuki coupling yields were traced to residual moisture; strict drying protocols improved reproducibility .
Q. Reference :
Basic: What strategies optimize regioselectivity during functionalization of pyridine derivatives like this compound?
Answer:
- Directed Metalation : Use LiTMP to deprotonate C-H positions adjacent to electron-withdrawing groups (e.g., NO₂) .
- Protecting Groups : Temporarily block the amine to prevent unwanted nucleophilic attack .
- Solvent Effects : Non-polar solvents (toluene) favor monosubstitution over polysubstitution .
Example : Directed ortho-metalation enabled selective bromination at C5 with 85% yield .
Q. Reference :
Advanced: How do electron-withdrawing substituents (NO₂, CF₃) influence the electronic properties of pyridine derivatives?
Answer:
- Hammett Constants : NO₂ (σₘ = 1.43) and CF₃ (σₘ = 0.54) reduce electron density, enhancing electrophilic substitution resistance .
- DFT Calculations :
Experimental Correlation : Reduced basicity (pKa ~ 1.2) confirmed by potentiometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
